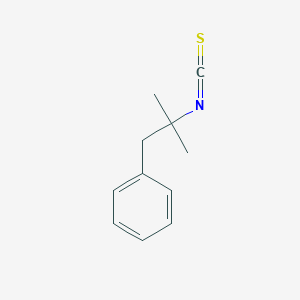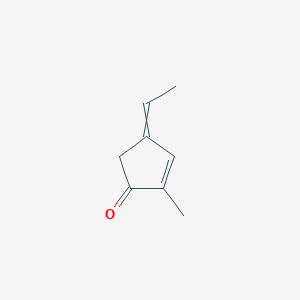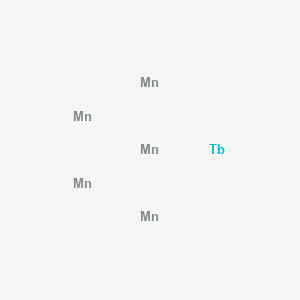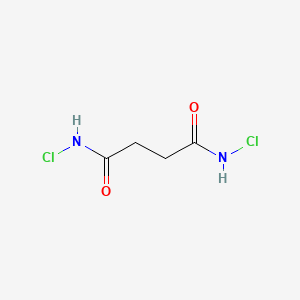
N~1~,N~4~-Dichlorobutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Dichlorobutanediamide is an organic compound with the molecular formula C4H8Cl2N2O2 It is a derivative of butanediamide, where two chlorine atoms are substituted at the N1 and N4 positions
準備方法
Synthetic Routes and Reaction Conditions
N~1~,N~4~-Dichlorobutanediamide can be synthesized through several methods. One common approach involves the reaction of butanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction typically proceeds as follows:
C4H8N2O2+2SOCl2→C4H8Cl2N2O2+2SO2+2HCl
This method requires careful control of temperature and reaction time to ensure complete conversion and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dichlorobutanediamide may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N~1~,N~4~-Dichlorobutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like ammonia (NH~3~) or amines can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N~1~,N~4~-Dichlorobutanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of N1,N~4~-Dichlorobutanediamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
N,N-Dichlorobutanediamide: Similar in structure but with different substitution patterns.
N,N-Dichloroacetamide: A related compound with a shorter carbon chain.
N,N-Dichloropropanediamide: Another related compound with a different carbon chain length.
Uniqueness
N~1~,N~4~-Dichlorobutanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
64955-30-2 |
|---|---|
分子式 |
C4H6Cl2N2O2 |
分子量 |
185.01 g/mol |
IUPAC名 |
N,N'-dichlorobutanediamide |
InChI |
InChI=1S/C4H6Cl2N2O2/c5-7-3(9)1-2-4(10)8-6/h1-2H2,(H,7,9)(H,8,10) |
InChIキー |
LUYCJQWDIQOCJW-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)NCl)C(=O)NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
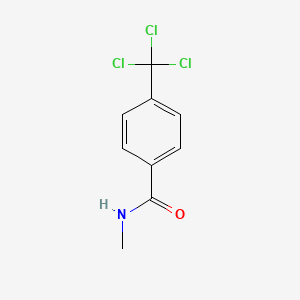
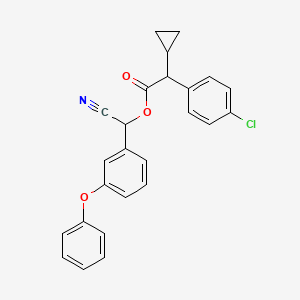
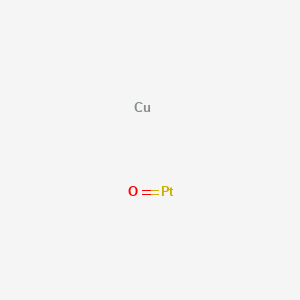
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
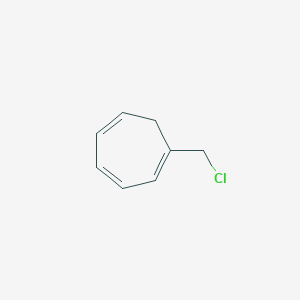
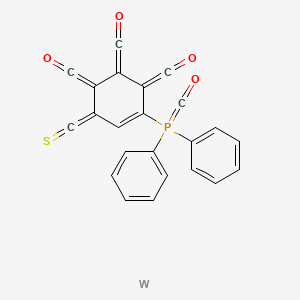

![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)


